molecular formula C14H17N5O B15103850 N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15103850
M. Wt: 271.32 g/mol
InChI Key: ZOMQQQYFRCMAJP-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a chemical compound of significant interest in various research fields, particularly in the development of agrochemicals and pharmaceuticals. Structurally, it features a benzamide core substituted with a cyclopentyl group on the amide nitrogen and a 5-methyl-1H-tetrazol-1-yl moiety on the phenyl ring. This tetrazole group is a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and membrane permeability in bioactive molecules . Compounds within the benzamide class have demonstrated potent herbicidal activity . Furthermore, tetrazole-containing benzamides have been investigated for their potential in therapeutic areas such as the topical treatment of asthma, acting through mechanisms that may involve the inhibition of cAMP-phosphodiesterase . This combination of features makes this compound a valuable scaffold for researchers in medicinal and agricultural chemistry exploring new biologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-cyclopentyl-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C14H17N5O/c1-10-16-17-18-19(10)13-8-6-11(7-9-13)14(20)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,20)

InChI Key

ZOMQQQYFRCMAJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCC3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups to the benzamide or cyclopentyl moieties .

Scientific Research Applications

N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to various enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Differences :

  • Tetrazole vs. Piperazine/Sulfonamide : The target compound’s tetrazole ring may confer greater metabolic stability compared to piperazine or sulfonamide groups, which are more prone to enzymatic degradation .
  • Cyclopentyl vs.

Tetrazole vs. Triazole/Thiazole Derivatives

and describe benzamides with triazole or thiazole substituents:

Compound Class Substituents Biological Activity Synthesis Method Reference
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)benzamides Triazole, benzyl, nitro, methoxy thiazole Moderate activity against E. coli Click chemistry (Cu-catalyzed cycloaddition)
N-cyclopentyl-4-(5-methyltetrazol-1-yl)benzamide Tetrazole, cyclopentyl Not reported Likely standard acylation N/A

Key Insights :

  • Synthetic Complexity : Click chemistry enables rapid triazole formation, while tetrazole synthesis often requires harsher conditions (e.g., azide cyclization with nitriles), impacting scalability .

Para-Substituted Benzamide Derivatives

highlights chromium-catalyzed para-alkylation of benzamides to install bulky tertiary alkyl groups (e.g., t-butyl, cyclohexyl). The target compound’s para-substituted tetrazole aligns with this trend, though its methyltetrazole group is less sterically demanding than the alkyl groups in compounds 33–38 .

Physicochemical Comparison :

  • Lipophilicity : The cyclopentyl group in the target compound increases logP compared to N-methylbenzamide derivatives but remains less lipophilic than tert-butyl-substituted analogues .
  • Synthetic Flexibility : Chromium-catalyzed methods could theoretically adapt to synthesize the target compound’s para-tetrazole moiety, though current evidence focuses on alkylation .

Neuroleptic Benzamide Derivatives

notes neuroleptics like amisulpride and sulpiride, which share the benzamide backbone but feature distinct substituents (e.g., methoxy groups, pyrrolidine rings).

Functional Contrast :

  • Target Specificity : Neuroleptic benzamides target dopamine receptors, whereas the tetrazole and cyclopentyl groups in the target compound suggest divergent biological targets, possibly kinase or protease inhibition .
  • Toxicity Profile : Neuroleptics have documented CNS side effects, while the target compound’s lack of basic nitrogen (common in neuroleptics) may reduce such risks .

Q & A

Q. Methodology :

  • Data collection : Use synchrotron radiation or in-house diffractometers (Mo/Kα radiation) for high-resolution data.
  • Structure solution : Employ direct methods (e.g., SHELXT) for phase determination .
  • Refinement : Iterative refinement using SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .
    Challenges :
  • Polymorphism risk: Multiple crystal forms may require screening (e.g., solvent vapor diffusion) .
  • Disorder in flexible groups (e.g., cyclopentyl): Address via constrained refinement or split-site modeling .

Advanced: How do structural modifications (e.g., tetrazole substitution) influence bioactivity?

Q. Structure-Activity Relationship (SAR) strategies :

  • Tetrazole modifications : Replace 5-methyl with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Benzamide substituents : Introduce para-electron-donating groups (e.g., -OCH3_3) to improve target binding via π-π stacking .
  • Cyclopentyl optimization : Replace with bulkier cycloalkyl groups (e.g., cyclohexyl) to modulate lipophilicity and CNS penetration .
    Validation : Molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., AMPA receptors) .

Advanced: How to address contradictions in biological activity data across studies?

Q. Root causes :

  • Assay variability (e.g., cell line differences, endpoint measurements).
  • Impurity profiles (e.g., unreacted intermediates affecting results).
    Mitigation strategies :
  • Orthogonal assays : Confirm activity using both cell-based and enzymatic assays .
  • Analytical rigor : Quantify purity via HPLC (>95%) and characterize impurities via LC-MS .
  • Pharmacokinetic profiling : Assess bioavailability and metabolite interference in in vivo models .

Advanced: What role does polymorphism play in modulating physicochemical properties?

Q. Impact :

  • Solubility and dissolution rate vary between polymorphs, affecting bioavailability .
  • Stability: Metastable forms may convert under storage conditions (e.g., humidity).
    Characterization :
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions .
  • Powder X-ray Diffraction (PXRD) : Distinguish crystalline forms via unique diffraction patterns .

Advanced: How to improve solubility for in vivo studies without compromising activity?

Q. Strategies :

  • Co-solvents : Use cyclodextrins or PEG-based formulations .
  • Salt formation : React with HCl or citric acid to enhance aqueous solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Advanced: How to resolve synthetic impurities in large-scale preparations?

Q. Approaches :

  • Chromatographic purification : Flash column chromatography (silica gel, gradient elution) .
  • Process optimization : Adjust reaction stoichiometry, temperature, or catalyst loading to suppress side reactions .
  • Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Advanced: What methodologies identify biological targets for this compound?

Q. Techniques :

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets .
  • Crystallography : Co-crystallize with suspected targets (e.g., enzymes) to visualize binding pockets .

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